2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE

Description

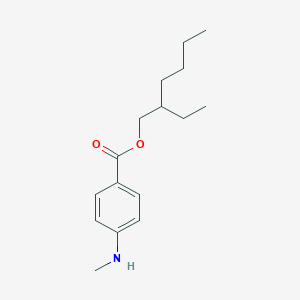

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNUBFKLXPUYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433866 | |

| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158576-31-9 | |

| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Formation and Degradation Pathways of 2 Ethylhexyl 4 Methylamino Benzoate

Phototransformation Mechanisms Leading to 2-Ethylhexyl 4-(Methylamino)benzoate (B8343159) Formation

Phototransformation, the alteration of a chemical by light, is a primary mechanism for the environmental degradation of 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) and a key pathway to the formation of 2-Ethylhexyl 4-(methylamino)benzoate. This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species in the environment.

Direct photolysis is a significant route for the transformation of 2-Ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) in sunlit surface waters. nih.govresearchgate.net When OD-PABA absorbs energy from ultraviolet (UV) radiation, specifically UVB and UVA, it undergoes chemical changes. nih.gov A principal transformation that occurs during this process is dealkylation, which involves the removal of one of the two methyl groups from the dimethylamino group on the benzene (B151609) ring. researchgate.net

This demethylation process directly yields 2-Ethylhexyl 4-(methylamino)benzoate. researchgate.netbiorxiv.org Studies have identified this monomethyl derivative as a major transformation product (TP) during the irradiation of OD-PABA solutions with UV light. nih.govbiorxiv.org The reaction demonstrates that direct light exposure is a key factor in the formation of 2-Ethylhexyl 4-(methylamino)benzoate in aquatic environments where its parent compound is present. researchgate.net

In addition to direct light absorption, OD-PABA can be transformed through indirect phototransformation. This process is mediated by reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are naturally present in sunlit waters. nih.gov These highly reactive species can initiate or accelerate the degradation of organic compounds.

Research simulating indirect phototransformation has shown that dealkylation and hydroxylation/oxidation are the main degradation pathways. nih.gov The hydroxyl radical, a powerful oxidizing agent, can attack the OD-PABA molecule, leading to the cleavage of a methyl group from the nitrogen atom. This reaction also results in the formation of 2-Ethylhexyl 4-(methylamino)benzoate. nih.gov Therefore, the presence of ROS in the aquatic environment contributes to the formation of this monomethylated byproduct alongside direct photolysis. nih.govresearchgate.net

Oxidative and Chlorinative Transformation Pathways in Aqueous Systems

In managed water systems, such as swimming pools or water treatment facilities, chemical disinfectants and oxidizing agents are commonly used. These agents can react with organic compounds like OD-PABA, leading to the formation of 2-Ethylhexyl 4-(methylamino)benzoate and other byproducts.

Studies have demonstrated that OD-PABA is unstable in the presence of common oxidizing agents. biorxiv.org When OD-PABA is treated with hydrogen peroxide (H₂O₂) in the presence of UV radiation, 2-Ethylhexyl 4-(methylamino)benzoate is identified as one of the primary reaction products. researchgate.netbiorxiv.org This indicates that advanced oxidation processes (AOPs) used in water treatment can facilitate the demethylation of the parent compound.

Similarly, reactions involving sodium hypochlorite (B82951) (NaOCl), a common chlorinating agent, and ozone (O₃) also lead to the degradation of OD-PABA. researchgate.net While ozonation tends to produce fewer byproducts, treatment with sodium hypochlorite is highly effective at degrading the parent compound but generates a more complex mixture of products. researchgate.netbiorxiv.org In each of these oxidative environments, the formation of 2-Ethylhexyl 4-(methylamino)benzoate through demethylation is a documented pathway. researchgate.net

| Oxidizing System | Parent Compound | Identified Transformation Product | Reference |

|---|---|---|---|

| H₂O₂ / UV | 2-Ethylhexyl 4-(dimethylamino)benzoate | 2-Ethylhexyl 4-(methylamino)benzoate | researchgate.netbiorxiv.org |

| NaOCl / UV | 2-Ethylhexyl 4-(dimethylamino)benzoate | 2-Ethylhexyl 4-(methylamino)benzoate | researchgate.net |

| O₃ / UV | 2-Ethylhexyl 4-(dimethylamino)benzoate | 4-(Methylamino)benzoic acid (a related demethylated product) | researchgate.netbiorxiv.org |

The reaction of OD-PABA with chlorinating agents like sodium hypochlorite does not stop at simple demethylation. This process can lead to the formation of various halogenated organic compounds. researchgate.netbiorxiv.org Research has identified chlorinated derivatives of the parent compound as well as its demethylated products.

Specifically, the reaction between OD-PABA and NaOCl can produce 2'-ethylhexyl chloro-4-(methylamino)benzoate and 2'-ethylhexyl dichloro-4-(methylamino)benzoate. researchgate.net These compounds are formed when chlorine atoms substitute hydrogen atoms on the aromatic ring of the 2-Ethylhexyl 4-(methylamino)benzoate molecule. The formation of these halogenated byproducts is a significant concern in chlorinated waters, as they can sometimes be more toxic than the original compound. researchgate.netbiorxiv.org

| Reaction Condition | Precursor Compound | Resulting Halogenated/Oxidative Byproduct | Reference |

|---|---|---|---|

| Chlorination (NaOCl) | 2-Ethylhexyl 4-(methylamino)benzoate | 2'-Ethylhexyl chloro-4-(methylamino)benzoate | researchgate.net |

| Chlorination (NaOCl) | 2-Ethylhexyl 4-(methylamino)benzoate | 2'-Ethylhexyl dichloro-4-(methylamino)benzoate | researchgate.net |

| Oxidation (H₂O₂/UV) | 2-Ethylhexyl 4-(dimethylamino)benzoate | 2'-Ethylhexyl 4-aminobenzoate (B8803810) | biorxiv.org |

| Oxidation (H₂O₂/UV) | 2-Ethylhexyl 4-(dimethylamino)benzoate | 2-Ethylhexan-1-ol | biorxiv.org |

Biotic Degradation Processes and Microbial Interactions

The role of microorganisms in the environmental degradation of 2-Ethylhexyl 4-(methylamino)benzoate is not well-documented in scientific literature. However, studies on the metabolic transformation of its parent compound, 2-Ethylhexyl 4-(dimethylamino)benzoate (EDP), provide insights into potential biotic pathways.

In vitro biotransformation studies using rat liver microsomes have been conducted to understand the metabolism of EDP. jeeng.net These studies show that EDP undergoes phase I metabolism, which involves enzymatic reactions like oxidation and hydrolysis that introduce more polar functional groups to a molecule. jeeng.net During this process, two primary metabolites were identified: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). jeeng.net

The formation of N-monomethyl-p-aminobenzoic acid (MMP) occurs through the demethylation of either EDP or the intermediate metabolite DMP. jeeng.net This metabolic pathway is analogous to the chemical demethylation that forms 2-Ethylhexyl 4-(methylamino)benzoate, suggesting that biological systems possess the enzymatic machinery to remove methyl groups from the parent compound. While these results are from mammalian metabolic studies, they point to the possibility that certain environmental microorganisms could potentially mediate similar demethylation reactions. However, specific studies detailing the degradation of 2-Ethylhexyl 4-(methylamino)benzoate by environmental microbial communities in soil or aquatic systems are currently lacking.

Article Generation Infeasible Due to Lack of Specific Data

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to generate the requested article on the "Environmental Formation and Degradation Pathways of 2-Ethylhexyl 4-(methylamino)benzoate." The provided outline requires detailed, scientifically accurate information that is not present in the current body of published research for this specific chemical compound.

The extensive search revealed that the available environmental research, including studies on degradation, persistence, and metabolite formation, predominantly focuses on a structurally similar but different compound: 2-Ethylhexyl 4-(dimethylamino)benzoate , also known as Padimate O or Octyl dimethyl PABA.

While research on 2-Ethylhexyl 4-(dimethylamino)benzoate does indicate that a demethylation process can occur, leading to the formation of related compounds, this information is not adequate to construct a scientifically rigorous article on the environmental fate of 2-Ethylhexyl 4-(methylamino)benzoate as the primary substance of interest. researchgate.net Extrapolating findings from the dimethylamino variant to the methylamino compound would not meet the required standards of scientific accuracy.

Therefore, to adhere to the strict instructions of focusing solely on the requested compound and ensuring all content is scientifically accurate and non-hallucinatory, the article cannot be generated at this time.

Advanced Analytical Methodologies for 2 Ethylhexyl 4 Methylamino Benzoate and Its Associated Compounds

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for separating 2-Ethylhexyl 4-(methylamino)benzoate (B8343159) from complex matrices and quantifying its presence. When coupled with mass spectrometry, it becomes a powerful tool for both identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While some UV filters can be analyzed directly, others, particularly those with polar functional groups like 2-Ethylhexyl 4-(methylamino)benzoate, may require a derivatization step to increase their volatility and thermal stability for optimal GC analysis.

The typical workflow involves an extraction of the analyte from the sample matrix using a solvent like dichloromethane, followed by concentration. chrom-china.com A derivatization step, such as silylation, may then be performed. The prepared sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column, commonly a nonpolar column like an HP-5ms. chrom-china.com As the separated compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact, EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification. In a study on the closely related compound 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), GC-MS was successfully used to identify its phase I metabolites, demonstrating the technique's utility for analyzing associated compounds. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Comprehensive Structural Elucidation of Transformation Products

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural characterization of analytes and their transformation products. researchgate.net In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of 2-Ethylhexyl 4-(methylamino)benzoate) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern obtained is highly specific to the molecule's structure. For 2-Ethylhexyl 4-(methylamino)benzoate and its analogs, characteristic fragmentation pathways include the cleavage of the ester bond, leading to the loss of the 2-ethylhexyl group (a neutral loss of 112 Da), and fragmentations within the alkyl chain. massbank.eumassbank.eu By analyzing the product ion spectra, researchers can pinpoint the locations of metabolic or degradative modifications on the parent molecule. This approach has been crucial in identifying metabolites of related UV filters and elucidating the structures of previously unknown transformation products in environmental and biological samples. nih.govjku.atresearchgate.net

Spectroscopic Characterization Techniques

While chromatography coupled with mass spectrometry is excellent for separation and identification, spectroscopic techniques provide fundamental data on molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For 2-Ethylhexyl 4-(methylamino)benzoate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons (typically in the 6.5-8.0 ppm range), the N-methyl protons, and the distinct protons of the 2-ethylhexyl chain. rsc.org The chemical shifts, integration (proton count), and coupling patterns (spin-spin splitting) allow for the precise assignment of each proton. Similarly, the ¹³C NMR spectrum provides the chemical shift for each unique carbon atom, confirming the carbon skeleton of the molecule. rsc.orgnih.gov When analyzing transformation products, changes in the NMR spectra compared to the parent compound provide definitive proof of structural modifications.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. This "molecular fingerprint" is valuable for confirming the presence of key structural features. nih.gov For 2-Ethylhexyl 4-(methylamino)benzoate, the IR spectrum would exhibit distinct absorption bands corresponding to the N-H stretch of the secondary amine, C=O stretch of the ester, C-O stretch, and aromatic C=C and C-H vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a compound, which is directly related to its electronic transitions. wikipedia.org As a UV filter, 2-Ethylhexyl 4-(methylamino)benzoate is designed to absorb strongly in the UV region of the electromagnetic spectrum. A UV-Vis spectrum provides the wavelength of maximum absorbance (λmax), a critical parameter for its efficacy as a sunscreen agent. nih.gov Furthermore, this technique is valuable for reaction monitoring. The degradation or transformation of the compound, for example through photolysis, can be tracked in real-time by observing the decrease in absorbance at its λmax or the appearance of new absorption bands corresponding to transformation products. nih.govmdpi.comresearchgate.net Studies on the parent compound, p-aminobenzoic acid (PABA), have used UV-Vis spectroscopy to investigate its photolysis under different UV conditions. mdpi.comubc.ca

Advanced Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The detection and quantification of 2-Ethylhexyl 4-(methylamino)benzoate and its associated compounds in complex environmental matrices necessitate sophisticated sample preparation techniques. These methods are designed to isolate and concentrate the target analytes from interfering substances, thereby enhancing the sensitivity and selectivity of subsequent analytical instrumentation. The choice of extraction technique is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix, whether aqueous or solid.

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and rapid sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. researchgate.netnih.gov It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the coating until equilibrium is reached. researchgate.net Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal or solvent desorption and analysis. mdpi.com

A study on the determination of UV filters in river water samples developed an SPME method using a novel cork-based biosorbent fiber. semanticscholar.org This method was optimized for the analysis of 3-(4-methylbenzylidene)camphor (B10762740) (4-MBC) and 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), a compound structurally similar to 2-Ethylhexyl 4-(methylamino)benzoate. semanticscholar.org The optimization of parameters such as sample pH, extraction time and temperature, and ionic strength was crucial for achieving high extraction efficiency. semanticscholar.org The method proved to be reproducible, with a relative standard deviation (RSD) lower than 11% for fiber-to-fiber reproducibility. semanticscholar.org

| Parameter | Optimal Condition/Value |

|---|---|

| SPME Fiber | Cork-based |

| Sample pH | 4.0 |

| Extraction Time | 70 min |

| Extraction Temperature | 80 °C |

| Ionic Strength (NaCl) | 6% (m/v) |

| Limit of Quantification (OD-PABA) | 0.01 µg L⁻¹ |

| Linear Correlation Coefficient (r²) | > 0.97 |

| Recovery | 67 - 107% |

Membrane-Assisted Liquid-Liquid Extraction (MALLE) for Enhanced Enrichment

Membrane-Assisted Liquid-Liquid Extraction (MALLE) is an evolution of traditional LLE that utilizes a semi-permeable membrane to separate the aqueous sample from an organic extractor solvent. nih.govamericanlaboratory.com This technique minimizes the formation of emulsions, reduces solvent consumption, and allows for high enrichment factors. americanlaboratory.com In a typical setup, a small volume of organic solvent is contained within a sealed bag or hollow fiber made of a non-porous polymeric membrane, which is then immersed in the aqueous sample. nih.govresearchgate.net The hydrophobic analytes diffuse from the water sample, permeate through the membrane, and are trapped in the organic solvent. nih.gov

A method was developed for the determination of nine UV filter compounds, including ethylhexyl dimethyl p-aminobenzoate (OD-PABA), in various water samples using MALLE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The study tested different polymeric materials for the membrane bags and found low-density polyethylene (B3416737) (LDPE) to be highly suitable for adsorbing the target analytes. nih.govresearchgate.net The optimized protocol demonstrated excellent recoveries and low limits of detection, proving effective for analyzing lake water and wastewater. nih.govresearchgate.net A key advantage of this method was the minimal matrix effect observed during analysis, demonstrating the clean-up efficiency of the MALLE technique. nih.gov

| Parameter | Details/Value |

|---|---|

| Membrane Material | Low-Density Polyethylene (LDPE) |

| Acceptor Solvent | 100 µL of propanol |

| Recovery Range (all analytes) | 76% to 101% |

| Limit of Detection (LOD) for OD-PABA | 0.4 ng L⁻¹ |

| Interday Repeatability (RSD) | < 18% |

| Application | Lake water, wastewater |

Pressurized Liquid Extraction (PLE) for Solid Matrices

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique for extracting organic compounds from solid and semi-solid samples. researchgate.netmdpi.com PLE utilizes elevated temperatures (up to 200 °C) and pressures (up to 200 bar) to enhance the extraction efficiency of liquid solvents. researchgate.netnih.gov These conditions increase analyte solubility and solvent diffusion rates while decreasing solvent viscosity, leading to rapid and thorough extractions with reduced solvent volumes compared to traditional methods like Soxhlet extraction. researchgate.netmdpi.com

A novel approach combining PLE with a non-porous polymeric membrane was developed for the determination of 11 UV filters, including ethylhexyl dimethyl p-aminobenzoate (OD-PABA), in sludge. nih.gov In this method, the solid sample, wetted with an extraction solvent, is enclosed in a tailor-made LDPE bag and then subjected to conventional PLE conditions. nih.gov This technique, termed pressurized membrane-assisted liquid extraction, integrates extraction and clean-up into a single automated step, significantly reducing time and solvent use. nih.gov While the extraction was not exhaustive, requiring quantification by standard addition, the method provided excellent selectivity. The optimized protocol achieved very low detection limits from just 0.5 g of sludge, and all studied UV filters were detected in the analyzed samples, highlighting their tendency to adsorb onto solid environmental matrices. nih.gov

| Compound | Limit of Detection (LOD) (ng g⁻¹) |

|---|---|

| Ethylhexyl dimethyl p-aminobenzoate (OD-PABA) | 0.3 |

| Benzophenone-3 (BP-3) | 1.1 |

| Homosalate (HMS) | 0.4 |

| Octocrylene (OC) | 0.8 |

| Ethylhexyl methoxycinnamate (EHMC) | 1.0 |

| Ethylhexyl salicylate (B1505791) (EHS) | 1.4 |

| Ethylhexyl triazone (EHT) | 25 |

Liquid-Liquid Extraction (LLE) for Aqueous Samples

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. tci-thaijo.org Modern applications often employ microextraction formats, such as dispersive liquid-liquid microextraction (DLLME), which significantly reduce solvent consumption and extraction time while increasing enrichment factors. tci-thaijo.org In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that maximizes the surface area for rapid analyte transfer. tci-thaijo.org

For the analysis of UV filters, LLE remains a relevant and effective technique. A method for determining 2-ethylhexyl 4-(dimethylamino) benzoate (B1203000) (referred to as EHDAB) in urine involved a liquid-liquid extraction step prior to analysis. researchgate.net The procedure involved mixing 5 mL of urine with potassium chloride, a phosphate (B84403) buffer (pH 7.2), and 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. This straightforward LLE protocol provided the necessary sample clean-up and concentration for subsequent analysis. researchgate.net Another study utilized a flow-cell for micro-porous membrane liquid-liquid extraction to extract 2-ethylhexyl 4-(dimethylamino) benzoate (EDB) from urine and spiked wine samples into decane, achieving quantification limits in the low µg L⁻¹ range. researchgate.net

| Parameter | Details/Value |

|---|---|

| Technique | Micro-porous membrane liquid-liquid extraction |

| Sample Matrices | Urine, Wine |

| Acceptor Solvent | Decane (200 µL) |

| Sample Volume | 7.9 mL |

| Limit of Quantification (Urine) | 1 µg L⁻¹ |

| Limit of Quantification (Wine) | 3 µg L⁻¹ |

| Within-day RSD | < 12% |

| Between-day RSD | < 20% |

Computational Chemistry and Molecular Modeling of 2 Ethylhexyl 4 Methylamino Benzoate

Quantum Chemical Approaches to Electronic Structure, Reactivity, and Stability

Quantum chemical methods are fundamental to understanding the electronic characteristics of 2-Ethylhexyl 4-(methylamino)benzoate (B8343159). These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds similar to 2-Ethylhexyl 4-(methylamino)benzoate, such as ethyl 4-aminobenzoate (B8803810), DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been effectively employed to determine optimized geometrical parameters, including bond lengths and angles. nih.govresearchgate.net

Optimized Geometry: DFT calculations can predict the most stable three-dimensional conformation of the molecule by finding the minimum energy structure on the potential energy surface. This is crucial for understanding how the molecule interacts with its environment.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netrsc.org For UV absorbing compounds, the HOMO→LUMO transition is often responsible for the primary UV absorption band. researchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis creates a map of the electrostatic potential on the electron density surface of the molecule. This map reveals the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 2-Ethylhexyl 4-(methylamino)benzoate, the MEP would likely show negative potential around the oxygen atoms of the ester group and a positive potential around the amine hydrogen, indicating sites for potential intermolecular interactions. nih.govresearchgate.net

Table 1: Representative Theoretical Parameters Calculated for Aminobenzoate Derivatives using DFT

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Note: The values in the table are representative estimates based on published data for structurally similar compounds like ethyl 4-aminobenzoate and may not represent the exact values for 2-Ethylhexyl 4-(methylamino)benzoate.

While DFT is a powerful tool, other quantum chemical methods also play a role.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the use of experimental data for parameterization. They can offer high accuracy for molecular properties but are often computationally more expensive than DFT, limiting their use to smaller systems.

Semi-Empirical Methods: These methods use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data. They are much faster than DFT or ab initio methods, allowing for the study of very large molecules or systems. However, their accuracy is generally lower and dependent on the quality of the parameterization for the specific type of molecule being studied.

Theoretical Photochemistry and Excited State Dynamics

As a UV-absorbing agent, the photochemical behavior of 2-Ethylhexyl 4-(methylamino)benzoate is of central importance. Theoretical methods can elucidate how the molecule handles the energy it absorbs from UV radiation.

Upon absorbing UV radiation, the molecule transitions from its electronic ground state to an excited state. The key to its function as a UV filter is its ability to dissipate this absorbed energy harmlessly, primarily as heat, and return to the ground state without undergoing chemical degradation. raytopoba.comyoutube.com

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying excited states. researchgate.net It can predict the vertical excitation energies, which correspond to the wavelengths of maximum UV absorption (λmax). researchgate.net By mapping the potential energy surfaces of the excited states, computational chemists can identify the most likely decay pathways, such as:

Internal Conversion: A non-radiative transition between electronic states of the same multiplicity (e.g., from the first excited singlet state to the ground singlet state).

Intersystem Crossing: A non-radiative transition between electronic states of different multiplicities (e.g., from an excited singlet state to an excited triplet state).

Fluorescence: A radiative decay from a singlet excited state to the ground state.

For an effective UV filter, rapid, non-radiative decay pathways are dominant, ensuring that the absorbed energy is quickly converted to heat. raytopoba.com

Computational models can provide a step-by-step understanding of the structural changes a molecule undergoes in its excited state. For many organic UV absorbers, this involves intramolecular proton transfer or cis-trans isomerization, which are efficient mechanisms for energy dissipation. youtube.com For a molecule like 2-Ethylhexyl 4-(methylamino)benzoate, theoretical studies could investigate rotations around key single bonds or changes in the planarity of the benzene (B151609) ring in the excited state, which facilitate rapid relaxation back to the ground state.

Molecular Dynamics Simulations for Environmental Interactions

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with a larger environment. numberanalytics.com MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. numberanalytics.com

These simulations can model 2-Ethylhexyl 4-(methylamino)benzoate in various relevant environments, such as in an aqueous solution or interacting with lipids to mimic skin. MD simulations are invaluable for understanding:

Solvation and Transport: How the molecule orients itself in water and its tendency to aggregate.

Interactions with Surfaces: How the molecule adsorbs onto surfaces, which is relevant for understanding its persistence and behavior in indoor environments or on soil particles. annualreviews.orgnih.govresearchgate.net

Aggregation Behavior: The tendency of dissolved organic molecules to form larger aggregates, which can influence their transport and reactivity in aquatic systems. acs.org

By simulating the system over nanoseconds or longer, MD provides insights into the dynamic processes that govern the molecule's fate and interactions in a macroscopic context.

Solvent Effects on Molecular Conformation and Reactivity

There is currently no available research in the public domain that specifically details the effects of different solvents on the molecular conformation and reactivity of 2-Ethylhexyl 4-(methylamino)benzoate through computational modeling. Such studies would be valuable in understanding its behavior in various environmental and biological media.

Interactions with Biological and Abiotic Environmental Components

Detailed computational studies on the interactions of 2-Ethylhexyl 4-(methylamino)benzoate with biological components (such as proteins or membranes) and abiotic environmental components (such as soil minerals or dissolved organic matter) are not present in the available scientific literature. Molecular modeling techniques, such as molecular docking or quantum mechanics/molecular mechanics (QM/MM), have not been applied to elucidate these interactions for this specific compound.

Computational Prediction of Transformation Products and Degradation Kinetics

No computational studies predicting the transformation products or degradation kinetics of 2-Ethylhexyl 4-(methylamino)benzoate were identified in the reviewed literature. While related compounds, such as its dimethylated analogue, have been studied for their photochemical transformation, this specific information is not available for 2-Ethylhexyl 4-(methylamino)benzoate. Computational methods, such as density functional theory (DFT) calculations, could theoretically be used to predict reaction pathways and degradation rates, but such research has not been published.

Environmental Occurrence, Distribution, and Fate of 2 Ethylhexyl 4 Methylamino Benzoate

Detection and Monitoring in Various Aquatic Environments (e.g., Surface Waters, Wastewater Effluents, Seawater, Drinking Water)

The presence of 2-Ethylhexyl 4-(methylamino)benzoate (B8343159), often referred to in literature as Padimate O or EHDAB, has been confirmed in several types of aquatic environments. Monitoring studies, though not as extensive as for other UV filters, indicate its presence in surface waters and tap water, particularly in populated regions.

Research conducted in Nanjing City, China, revealed the ubiquitous presence of the compound in local surface waters. It was detected in 100% of water samples collected from the Qinhuai River, Jinchuan River, Xuanwu Lake, and Yueya Lake, with concentrations ranging from 3 to 104 ng/L. nih.gov Furthermore, the compound has been detected in drinking water, with a maximum concentration of 110 ng/L reported in tap water. nih.gov In a study of German lakes that receive inputs from recreational activities, concentrations of 2-Ethylhexyl 4-(methylamino)benzoate were found to vary seasonally, with levels ranging from below the limit of detection (<0.2 ng/L) to 5 ng/L.

While the compound is expected to enter marine environments through recreational activities and wastewater discharge, specific concentration data in seawater is limited. However, studies have noted that by-products of its degradation, including halogenated derivatives, can be detected in seawater and pool water, suggesting its transformation in these environments. neptjournal.com Direct inputs from beachgoers are considered a significant source of UV filters in coastal waters. encyclopedia.pub Despite the logical pathway of entering the environment via wastewater, specific quantitative data for 2-Ethylhexyl 4-(methylamino)benzoate in wastewater effluents is not widely available in the reviewed literature, which points to a gap in current environmental monitoring efforts.

Table 1: Detection of 2-Ethylhexyl 4-(methylamino)benzoate in Aquatic Environments

| Environmental Matrix | Location | Concentration Range |

| Surface Water (Rivers/Lakes) | Nanjing, China | 3 - 104 ng/L |

| Surface Water (Lakes) | Germany | <0.2 - 5 ng/L |

| Tap Water | China | Up to 110 ng/L |

Presence and Accumulation in Sediments and Other Solid Environmental Matrices

Due to its chemical properties, including high hydrophobicity, 2-Ethylhexyl 4-(methylamino)benzoate tends to partition from the water column and accumulate in solid environmental matrices like sediment. nih.gov Sediments can, therefore, act as a long-term sink for this and other persistent organic pollutants.

Monitoring studies have confirmed its presence in aquatic sediments. In the highly urbanized Victoria Harbour of Hong Kong, a concentration of 150 µg/kg (or 150 ng/g) was detected in the sediments. nih.gov A study focusing on the eastern Mediterranean coast of Lebanon also frequently detected the compound in coastal and transition zone sediments, with concentrations ranging from below the limit of detection to 17 ng/g dry weight (d.w.). The study noted a temporal trend, with higher sediment concentrations observed during the dry period (August and October), which likely corresponds to increased tourism and recreational activities.

The accumulation in sediments is influenced by the compound's affinity for organic carbon, a key component of sediment. This partitioning behavior means that even if concentrations in the overlying water are low, significant amounts can be sequestered in the sediment, creating a reservoir of the contaminant.

Table 2: Detection of 2-Ethylhexyl 4-(methylamino)benzoate in Sediments

| Environmental Matrix | Location | Concentration Range |

| Marine Sediment | Victoria Harbour, Hong Kong | 150 ng/g |

| Coastal/Transition Sediment | Lebanon |

Environmental Transport, Mobility, and Bioaccumulation Potential

The environmental transport and fate of 2-Ethylhexyl 4-(methylamino)benzoate are governed by its physicochemical properties. Its potential for mobility is largely dictated by its tendency to sorb to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this behavior. A study of its sorption to freshwater sediments derived an experimental log Koc value of 4.41 ± 0.03, while another estimation reported a log Koc of 3.41. researchgate.net These high values indicate strong sorption to organic matter, which suggests that the compound has low mobility in aquatic and soil systems and is likely to be retained in sediments and sludge rather than being transported over long distances in the water phase. researchgate.net

Once in the environment, 2-Ethylhexyl 4-(methylamino)benzoate has a demonstrated potential to bioaccumulate in aquatic organisms. nih.gov A study investigating its uptake in midge larvae (Chironomus riparius) exposed to contaminated sediment reported biota-sediment accumulation factors (BSAFs) ranging from 0.10 to 0.54. nih.gov

Furthermore, the compound exhibits a significant potential for biomagnification, meaning its concentration can increase at successively higher levels in the food chain. In a laboratory study, crucian carp (B13450389) (Carassius carassius) were fed the contaminated midge larvae. The results showed that 2-Ethylhexyl 4-(methylamino)benzoate was transferred to the fish, with the highest concentrations found in the liver and kidneys. nih.gov The biomagnification factors (BMFs) were substantial, ranging from 8.97 to 11.0 in the liver and 6.44 to 10.8 in the kidneys. nih.gov As compounds with a BMF value greater than 1 are considered to have a risk of biomagnification, these findings indicate that 2-Ethylhexyl 4-(methylamino)benzoate poses a potential risk for magnification in aquatic food webs. nih.gov Some research also suggests that this compound is among the organic UV filters responsible for producing reactive oxygen species (ROS) in aquatic environments, which can contribute to oxidative stress. mdpi.com

Global and Regional Distribution Patterns and Identification of Hotspots

Data on the global distribution of 2-Ethylhexyl 4-(methylamino)benzoate is limited, and comprehensive monitoring programs covering wide geographical areas are scarce compared to those for other UV filters. However, available studies from different continents confirm its status as a global contaminant.

Detections have been reported in Asia, Europe, and North America. In Asia, it has been found ubiquitously in surface waters and sediments in densely populated and industrialized areas of China and Hong Kong. nih.gov In Europe, it has been detected in German lakes impacted by recreational use and in coastal sediments in Lebanon. The presence of this UV filter was also included in a comprehensive assessment of contaminants in the coastal environment of Hawaii, USA, indicating its distribution in the Pacific region.

Based on the available data, hotspots for 2-Ethylhexyl 4-(methylamino)benzoate contamination are likely to be aquatic environments in or downstream of densely populated urban areas and locations with high recreational intensity, such as popular beaches and lakes. encyclopedia.pub The primary pathways of entry—wastewater effluents and direct wash-off—mean that areas with significant human activity and direct connections to water bodies are most susceptible to higher concentrations. The data from Nanjing and Hong Kong support the hypothesis that urbanized coastal and riverine systems act as significant repositories for this contaminant. nih.gov However, the lack of widespread monitoring data, particularly from Africa, South America, and Oceania, prevents the formation of a complete global distribution map and a comprehensive identification of all potential hotspots.

Q & A

Basic: What are the optimal synthetic routes for 2-Ethylhexyl 4-(Methylamino)benzoate, and how can intermediates be characterized?

Answer:

The synthesis typically involves esterification of 4-(methylamino)benzoic acid with 2-ethylhexanol under acidic catalysis. A reflux setup with ethanol as the solvent and glacial acetic acid as a catalyst is common . For intermediates like 4-(methylamino)benzoic acid, characterization employs:

- NMR spectroscopy : To confirm substituent positions (e.g., methylamino group at C4).

- Mass spectrometry (MS) : For molecular ion verification (e.g., m/z 194.23 for the ester intermediate) .

- Melting point analysis : Critical for purity assessment (e.g., 81°C for intermediates) .

Basic: How can researchers ensure the stability of 2-Ethylhexyl 4-(Methylamino)benzoate during storage and experimental use?

Answer:

Stability studies should include:

- Thermogravimetric analysis (TGA) : To assess decomposition temperatures (e.g., degradation above 169°C) .

- UV-Vis spectroscopy : Monitoring absorbance changes under light exposure, as photodegradation is a concern for UV-absorbing compounds .

- HPLC : To track hydrolytic degradation in aqueous buffers (e.g., pH-dependent hydrolysis rates) .

Advanced: How do photochemical conditions influence the degradation pathways of 2-Ethylhexyl 4-(Methylamino)benzoate in aquatic environments?

Answer:

Photodegradation studies under simulated sunlight (e.g., xenon lamps) reveal:

- Primary products : Formation of N-nitroso derivatives (e.g., 2-Ethylhexyl 4-(Methyl(Nitroso)amino)benzoate) via nitrosation, detected via LC-MS/MS .

- Reactive oxygen species (ROS) : Hydroxyl radicals accelerate demethylation, leading to formaldehyde byproducts (validated via GC-MS) .

- Quantum yield calculations : To quantify degradation efficiency under varying wavelengths .

Advanced: What methodological strategies resolve contradictions in reported degradation rates of this compound under oxidative conditions?

Answer:

Discrepancies arise from differing experimental setups:

- Oxidant concentration : Higher ClO⁻ concentrations (e.g., 5 mM vs. 1 mM) may suppress demethylation due to competing reactions .

- Matrix effects : Natural organic matter in water scavenges ROS, slowing degradation. Use controlled matrices (e.g., synthetic vs. natural water) for cross-study comparisons .

- Kinetic modeling : Pseudo-first-order rate constants (e.g., k = 0.12 h⁻¹ for O₃-mediated degradation) help normalize data across studies .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing antimicrobial activity .

- Molecular docking : Screens interactions with target enzymes (e.g., cytochrome P450 for metabolic stability) .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with logP values and bioavailability .

Data Contradiction: How should researchers interpret conflicting reports on the compound’s antimicrobial efficacy?

Answer:

Variability stems from:

- Assay conditions : Differences in microbial strains (e.g., E. coli vs. S. aureus) and inoculum size. Standardize using CLSI guidelines .

- Solubility limitations : Low aqueous solubility may underreport activity. Use solubilizing agents (e.g., DMSO ≤1%) and confirm via UV quantification .

- Synergistic effects : Test combinations with commercial antibiotics to identify potentiation mechanisms .

Methodological: What advanced spectroscopic techniques are critical for structural elucidation of degradation products?

Answer:

- High-resolution MS (HRMS) : Identifies exact masses of transformation products (e.g., m/z 356.18 for nitroso derivatives) .

- 2D NMR (COSY, HSQC) : Resolves complex splitting patterns in aromatic regions .

- X-ray crystallography : For unambiguous confirmation of nitroso group geometry in crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.